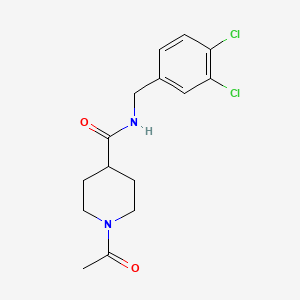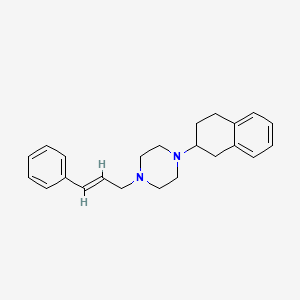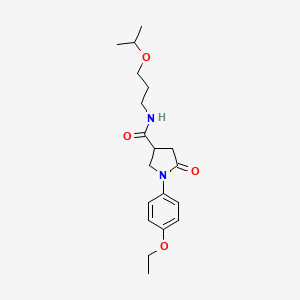
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound is also known as CDDO, and it has been studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense mechanisms. CDDO activates the Nrf2 pathway, leading to the upregulation of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has a number of biochemical and physiological effects. CDDO has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to protect against oxidative stress, which is a major contributor to many chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its potential as a therapeutic agent for a variety of diseases. CDDO has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using CDDO in lab experiments is its potential toxicity. Studies have shown that CDDO can be toxic at high doses, and further research is needed to determine the optimal dosage for therapeutic use.
Orientations Futures
There are a number of future directions for research on 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One area of interest is the development of CDDO as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and delivery method for CDDO. Another area of research is the identification of new compounds that can activate the Nrf2 pathway, potentially leading to the development of new drugs for a variety of diseases. Additionally, more research is needed to determine the potential side effects and toxicity of CDDO, as well as its interactions with other drugs.
Méthodes De Synthèse
The synthesis of 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 2-chloro-4,5-difluorobenzoic acid and 4-fluorobenzaldehyde with thionyl chloride, followed by reaction with hydrazine hydrate. The resulting product is then treated with acetic anhydride to yield 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that CDDO has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. CDDO has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O/c15-10-6-12(18)11(17)5-9(10)14-19-13(20-21-14)7-1-3-8(16)4-2-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBHBKZPDGPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3Cl)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)
![N-[1-(1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5313288.png)
![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)


![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5313318.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)
![2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)
![N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5313348.png)

![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)